molecular formula C17H18N2O5S B6395558 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1262004-75-0

6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395558
CAS RN: 1262004-75-0
M. Wt: 362.4 g/mol
InChI Key: BRPAJCCWTIDELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, often referred to as 6-HPN, is a synthetic compound used in a variety of scientific research applications. It is a derivative of nicotinic acid, and is used in a range of biochemical and physiological studies, due to its ability to interact with various receptors and enzymes. 6-HPN is a versatile compound that can be used for a variety of purposes in the laboratory, and is considered to be an important tool for researchers.

Mechanism of Action

6-HPN works by binding to certain receptors and enzymes in the body. It binds to nicotinic receptors and enzymes, such as the nicotinic acetylcholine receptor, which is responsible for the transmission of nerve impulses. It also binds to muscarinic receptors and enzymes, such as the muscarinic acetylcholine receptor, which is responsible for the release of hormones. Additionally, 6-HPN binds to other receptors and enzymes, such as the serotonin receptor, which is responsible for the regulation of mood.
Biochemical and Physiological Effects
6-HPN has a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of certain hormones, such as adrenaline and cortisol. Additionally, 6-HPN has an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. It has also been found to have an inhibitory effect on the production of certain inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-HPN in laboratory experiments is that it is a relatively stable compound, making it easy to store and use in experiments. Additionally, 6-HPN is a versatile compound, meaning that it can be used in a variety of experiments. However, one limitation of using 6-HPN in laboratory experiments is that it can be toxic in high doses, and therefore should be used with caution.

Future Directions

There are a variety of potential future directions for 6-HPN research. One potential direction is the use of 6-HPN in the development of new drugs, as it has been found to interact with various receptors and enzymes in the body. Additionally, 6-HPN could be used to study the effects of certain toxins on the body, as well as the effects of certain diseases on the body. Finally, 6-HPN could be used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the body.

Synthesis Methods

6-HPN is synthesized using a two-step process. The first step involves the reaction between piperidin-1-ylsulfonyl chloride and 6-hydroxy-5-phenylnicotinic acid, yielding the desired 6-HPN. The second step involves the reaction between 6-HPN and a base, such as sodium hydroxide. This reaction forms the sodium salt of 6-HPN, which is the desired compound.

Scientific Research Applications

6-HPN has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of different drugs. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain toxins on the body. Additionally, 6-HPN has been used to study the effects of certain diseases on the body, such as cancer and diabetes.

properties

IUPAC Name

6-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16-15(10-13(11-18-16)17(21)22)12-4-6-14(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPAJCCWTIDELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688494
Record name 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-75-0
Record name 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.